3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine
Description
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is a synthetic amine derivative characterized by a propan-1-amine backbone substituted with a 3-methoxy group and a 2-(trifluoromethyl)phenyl aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic properties and binding interactions .
Synthesis typically involves the reduction of nitrile precursors, such as 3-methoxy-1-[2-(trifluoromethyl)phenyl]propanenitrile, using agents like lithium aluminum hydride (LiAlH4), yielding the primary amine with moderate to high purity (e.g., 61% yield for analogous compounds) . Spectroscopic characterization includes distinct $ ^1H $-NMR signals: δ 7.66–7.45 (m, aromatic protons), 3.62 (m, methoxy-CH$2$), and 1.50 (d, methyl group) . The molecular formula is C${11}$H${14}$F$3$NO, with a molecular weight of 233.23 g/mol.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-16-7-6-10(15)8-4-2-3-5-9(8)11(12,13)14/h2-5,10H,6-7,15H2,1H3 |
InChI Key |
WWMZSACVHIVOMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most common and scalable methods involves reductive amination of a trifluoromethyl-substituted phenyl aldehyde or ketone intermediate with an appropriate amine.
- Starting material : 3-(2-trifluoromethyl)phenylpropanal or related ketone.
- Amine source : Methoxy-substituted amines or primary amines.
- Catalysts and reagents : Raney Nickel, Pd/C, or sodium borohydride derivatives under hydrogen atmosphere.
- Solvents : Methanol, ethyl acetate, or mixtures with water.
- Conditions : Mild heating (25–80°C), hydrogen pressure for catalytic reductions.
This method allows direct conversion to the target amine with high selectivity and yield. For example, a "one-pot" process using Raney Nickel under hydrogen pressure has been reported for related compounds, providing a streamlined synthesis route with fewer steps and easier scale-up potential.
Synthesis of Key Intermediates
The preparation of the trifluoromethyl-substituted phenylpropanal or phenylpropanone intermediate is critical.
- Diazotization and coupling : 3-trifluoromethylaniline can be diazotized and reacted with isopropenyl acetate in the presence of catalytic cuprous or cupric salts to yield 1-(3-trifluoromethyl)phenyl-propan-2-one intermediates.
- Oxime formation and reduction : Conversion of trifluoromethyl acetophenone to its oxime followed by reduction can also be employed to introduce the amine functionality.
Purification and Salt Formation
- The crude amine product is purified by filtration, washing with aqueous methanol and water, and treatment with activated charcoal to remove impurities.
- Conversion to pharmaceutically acceptable salts (e.g., hydrochloride) is achieved by treatment with acid in ethyl acetate, heating, and crystallization.
- Purity levels exceeding 99.9% by HPLC have been reported for such salts, which is critical for pharmaceutical applications.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- Catalyst choice : Raney Nickel and Pd/C under hydrogen pressure are effective catalysts for reductive amination, with Raney Nickel favored for cost-effectiveness and scalability.
- Solvent effects : Methanol and ethyl acetate mixtures provide good solubility and facilitate purification steps.
- Reaction temperature : Moderate heating (35–80°C) enhances reaction rates without compromising selectivity.
- Purification : Activated charcoal treatment and controlled crystallization are essential for removing colored impurities and achieving pharmaceutical-grade purity.
- Yield optimization : Using stoichiometric ratios and controlled addition of reagents minimizes side reactions and maximizes yield.
Summary Table of Preparation Routes
| Method | Key Intermediate | Main Reaction Type | Catalyst/Reagents | Purification Method | Yield Range | Scalability |
|---|---|---|---|---|---|---|
| Reductive amination (one-pot) | 3-(2-trifluoromethyl)phenylpropanal | Reductive amination | Raney Ni, H2, Methanol | Filtration, charcoal, crystallization | 70–90% | High |
| Diazotization + coupling + reduction | 3-trifluoromethylaniline → ketone → oxime → amine | Diazotization, coupling, reduction | CuCl catalyst, hydroxylamine, NaBH4 | Crystallization, distillation | 40–85% | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Fluorinated compounds, including 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine, are recognized for their enhanced lipophilicity and metabolic stability, which can improve bioavailability and therapeutic efficacy. Research indicates that similar compounds can interact with neurotransmitter receptors, particularly serotonin receptors, influencing neurotransmitter metabolism and potentially leading to therapeutic effects in psychiatric disorders .
Case Studies
- Serotonin Receptor Modulation : A study highlighted the ability of trifluoromethyl-substituted phenyl compounds to modulate serotonin receptor activity. This modulation can be crucial for developing antidepressants and anxiolytics, as it may enhance or inhibit specific physiological responses related to mood regulation.
- Drug Design : Recent advancements in drug design have utilized this compound as a scaffold for synthesizing new ligands targeting opioid receptors. These ligands exhibit high affinity and selectivity, indicating the compound's potential in developing pain management therapies .
Materials Science
Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices has led to the development of materials with superior chemical inertness and thermal stability. The unique properties of this compound allow it to be used in creating advanced coatings and films that resist degradation under harsh conditions .
Applications in Coatings
Fluorinated coatings derived from compounds like this compound are utilized in various industrial applications due to their resistance to solvents and high temperatures. These coatings enhance the durability of surfaces in sectors such as electronics and automotive manufacturing .
Analytical Chemistry
Derivatization Reagents
In analytical chemistry, this compound serves as a derivatization agent for biogenic amines. Its ability to form stable derivatives facilitates the sensitive quantification of these amines using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification Techniques
Research has demonstrated that the use of fluorinated reagents significantly improves the detection limits for biogenic amines in complex matrices like food and beverages. This capability is crucial for ensuring food safety and quality control.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
- Substituent Position : The ortho-substituted trifluoromethyl group in the target compound (vs. para in ) may sterically hinder interactions or alter electronic effects.
- Methoxy Group: Enhances polarity compared to non-methoxy analogues (e.g., 16c) .
- Branched Chains : Addition of a methyl group (16d) increases molecular weight and may affect metabolic stability .
Physicochemical Stability and Handling
Biological Activity
3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by modifying their lipophilicity and metabolic stability.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.23 g/mol. The presence of the trifluoromethyl group (-CF3) significantly influences its biological interactions and activities.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit activity at serotonin receptors, particularly the 5-HT receptor family, which are crucial in regulating mood and anxiety.
Case Studies and Research Findings
- Dopamine D3 Receptor Modulation : A study highlighted that compounds similar to this compound demonstrate selective binding to dopamine D3 receptors, suggesting potential applications in treating substance use disorders. The compound's affinity for these receptors indicates its role as a partial agonist, which could modulate dopaminergic signaling effectively .
- Inhibition of Serotonin Uptake : The trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting serotonin reuptake. This property is beneficial for developing antidepressants and anxiolytics .
- Antimicrobial Properties : Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
